molecular formula C18H15N7O3 B046539 2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene CAS No. 115624-70-9

2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene

Cat. No. B046539
M. Wt: 377.4 g/mol
InChI Key: MLEAQOZYWAHCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene, commonly known as DCAN, is a chemical compound that has gained attention in the scientific community due to its unique properties. DCAN is a photochromic compound, meaning it can change its color and physical properties when exposed to light. This property has made it a valuable tool in scientific research, particularly in the field of optogenetics.

Mechanism Of Action

DCAN works by changing its structure when exposed to light. When DCAN absorbs light, it undergoes a structural change that alters its physical properties. This change can be used to control the activity of specific cells in living organisms, making it a valuable tool in optogenetics.

Biochemical And Physiological Effects

DCAN has been shown to have minimal biochemical and physiological effects on living organisms. Studies have shown that DCAN is non-toxic and does not have any significant effects on cell viability or function.

Advantages And Limitations For Lab Experiments

DCAN has several advantages for use in lab experiments. It is a highly specific tool that allows researchers to control the activity of specific cells with high precision. It is also a reversible tool, meaning that the effects of DCAN can be easily reversed by turning off the light source. However, DCAN has some limitations, including its sensitivity to light and its limited stability in solution.

Future Directions

There are several future directions for the use of DCAN in scientific research. One direction is the development of new photoswitches that are more stable and less sensitive to light than DCAN. Another direction is the use of DCAN in the development of new therapies for diseases such as Parkinson's and epilepsy, which involve the control of specific cells in the brain. Overall, DCAN is a valuable tool in scientific research that has the potential to lead to new discoveries and therapies in the future.

Synthesis Methods

DCAN can be synthesized using a variety of methods, but the most common method involves the reaction of 4-nitro-2-aminobenzonitrile with acetic anhydride and dimethylamine. The resulting compound is then further reacted with sodium nitrite to produce DCAN.

Scientific Research Applications

DCAN has been used in a variety of scientific research applications, particularly in the field of optogenetics. Optogenetics is a technique that allows researchers to control the activity of specific cells in living organisms using light. DCAN is used as a photoswitch in optogenetics, allowing researchers to turn specific cells on or off using light.

properties

CAS RN

115624-70-9

Product Name

2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene

Molecular Formula

C18H15N7O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C18H15N7O3/c1-11(26)21-17-8-14(24(2)3)4-5-16(17)22-23-18-12(9-19)6-15(25(27)28)7-13(18)10-20/h4-8H,1-3H3,(H,21,26)

InChI Key

MLEAQOZYWAHCFR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N

Origin of Product

United States

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